2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde
Overview
Description
2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde is a compound that would likely share characteristics with other halogen- and methoxy-substituted benzaldehydes. These types of compounds are of interest due to their practical applications in various industries such as fragrances, agrochemicals, and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, insights can be drawn from similar compounds.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve various methods, including oxidation reactions and solvent-free solid-state reactions. For instance, a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was synthesized through oxidation with chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis . This suggests that a similar approach could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of halogen- and methoxy-substituted benzaldehydes can be complex, with the potential for various conformers. For example, 3-chloro-4-methoxybenzaldehyde (3CMBA) was found to have two nearly degenerated conformers, which differ by the orientation of the aldehyde group relative to the chlorine ring substituent . This indicates that this compound may also exhibit conformational isomerism.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of substituents on the benzene ring. The study on 3CMBA showed that UV irradiation could induce conformational isomerization and decarbonylation, depending on the wavelength . This suggests that this compound might also undergo similar photochemical reactions under UV light.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen- and methoxy-substituted benzaldehydes can be studied using various spectroscopic techniques and crystallography. For instance, the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was characterized by IR, NMR, elemental analysis, and UV-Vis absorption spectra, with the crystal structure determined by XRD . Similarly, the compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy . These methods could be applied to determine the properties of this compound.
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-ethoxy-4-propan-2-yloxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSQTTSPDCFWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358359 | |
Record name | 2-CHLORO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
692267-55-3 | |
Record name | 2-CHLORO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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